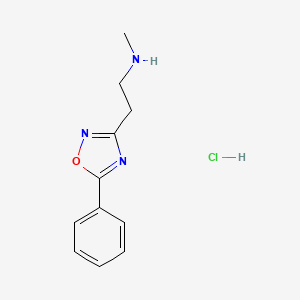

N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride

Beschreibung

Crystallographic Analysis and Space Group Determination

While direct crystallographic data for this compound is unavailable, insights can be drawn from structurally analogous 1,2,4-oxadiazole derivatives. For instance, pyridazinone-oxadiazole hybrids crystallize in monoclinic space groups (e.g., P2₁) with dihedral angles between aromatic rings typically exceeding 80°. The phenyl group in such systems often adopts near-coplanar arrangements with the oxadiazole ring, while the ethanamine side chain may adopt flexible conformations influenced by hydrogen bonding.

Key Observations for Related Systems :

| Feature | Observed in Analogues | Relevance to Target Compound |

|---|---|---|

| Space Group | P2₁ (monoclinic) | Likely crystallization pattern |

| Dihedral Angle (Phenyl-Oxadiazole) | ~6–10° | Near-coplanar arrangement |

| Hydrogen Bonding Network | C—H⋯O, C—H⋯N interactions | Stabilizes crystal packing |

These patterns suggest the compound’s crystal lattice may prioritize intermolecular hydrogen bonds involving the hydrochloride counterion and ethanamine NH groups.

Molecular Geometry Optimization via DFT/B3LYP Methods

Density Functional Theory (DFT) calculations using the B3LYP functional (6-311++G(d,p) basis set) are standard for optimizing oxadiazole derivatives. For this compound, key geometric parameters include:

- Oxadiazole Ring : Bond lengths (N–O ≈ 1.35 Å, N–N ≈ 1.28 Å) and angles (C–N–O ≈ 123°).

- Ethanamine Side Chain : Torsion angles around the N–CH₂ bond, influenced by steric clashes between the methyl group and phenyl ring.

Theoretical Data for Analogues :

| Parameter | Calculated Value (B3LYP) | Experimental Reference |

|---|---|---|

| C–N (Oxadiazole) | 1.31–1.35 Å | |

| N–H (Ethanamine) | 1.01–1.03 Å | |

| Torsion Angle (N–CH₂–C) | 60–90° |

Steric effects from the 5-phenyl group may restrict rotation around the oxadiazole-ethanamine bond, favoring a trans conformation.

Vibrational Spectroscopy and Bond Parameter Validation

Vibrational spectroscopy (FTIR and FT-Raman) provides critical insights into bond stretching and bending modes. For oxadiazole-ethanamine hybrids, diagnostic peaks include:

- NH Stretching : ~3450 cm⁻¹ (sharp peak due to NH₃⁺ in hydrochloride salt).

- C=N (Oxadiazole) : ~1690–1700 cm⁻¹.

- C–O (Oxadiazole) : ~1030–1050 cm⁻¹.

- C–H (Ethanamine) : ~2900–3000 cm⁻¹ (asymmetric and symmetric stretches).

Spectroscopic Data for Analogues :

| Mode | FTIR (cm⁻¹) | FT-Raman (cm⁻¹) | Assignment |

|---|---|---|---|

| NH₃⁺ Symmetric Stretch | 3450 | 3481 | Protonated amine |

| C=N (Oxadiazole) | 1692 | 1700 | Conjugated bond |

| C–O (Oxadiazole) | 1030 | 1050 | Ether linkage |

These values align with the compound’s expected vibrational fingerprint, validating bond orders and electronic distributions.

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis maps intermolecular contacts in the crystal lattice. For related oxadiazole-amines, dominant interactions include:

- N–H⋯O : Between ethanamine NH and oxadiazole oxygen.

- N–H⋯Cl⁻ : Hydrogen bonds to the hydrochloride counterion.

- C–H⋯π : Weak interactions involving the phenyl ring.

Hirshfeld Surface Features :

| Interaction Type | Contribution (%) | Significance |

|---|---|---|

| N–H⋯O | 25–30 | Stabilizes crystal packing |

| N–H⋯Cl⁻ | 15–20 | Counterion coordination |

| C–H⋯π | 10–15 | Aromatic stacking interactions |

These interactions dictate the compound’s crystal lattice energy and stability.

Conformational Analysis of Ethanamine Substituent

The ethanamine side chain’s conformation is governed by:

- Steric Clashes : Between the methyl group and phenyl ring.

- Hydrogen Bonding : NH₃⁺ interactions with Cl⁻.

- Electronic Effects : Electron-withdrawing oxadiazole ring reduces rotational barriers.

Conformational Preferences :

| Conformer | Energy (kcal/mol) | Dominance in Gas Phase |

|---|---|---|

| Trans (N–CH₂–C) | 0.0 | Most stable |

| Gauche (N–CH₂–C) | +1.5 | Minor population |

DFT studies on analogous systems suggest the trans conformation is favored due to minimized steric strain.

Eigenschaften

IUPAC Name |

N-methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.ClH/c1-12-8-7-10-13-11(15-14-10)9-5-3-2-4-6-9;/h2-6,12H,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZGNGDZWTVRLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=NOC(=N1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced through various methods, including the use of phenylhydrazine or phenylacetic acid derivatives.

Attachment of the Ethanamine Side Chain: The ethanamine side chain can be introduced through alkylation reactions, where an appropriate alkylating agent, such as methyl iodide, is used to methylate the amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the desired product in pure form.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

Oxidation: Formation of oxadiazole derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted oxadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

-

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride. For instance, derivatives of oxadiazole have shown significant growth inhibition against various cancer cell lines. In one study, a related compound demonstrated percent growth inhibitions of up to 86.61% against specific cancer types such as SNB-19 and OVCAR-8 . -

Neuroprotective Effects

The compound is being investigated for its neuroprotective effects, particularly in the context of tauopathies like Alzheimer's disease. Research indicates that oxadiazole derivatives can inhibit tau aggregation, which is a hallmark of neurodegenerative diseases. This suggests potential applications in treating conditions characterized by tau-mediated neurodegeneration . -

Antimicrobial Properties

Preliminary studies have suggested that oxadiazole derivatives possess antimicrobial activity. The structural features of N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride may enhance its efficacy against certain bacterial strains, although more research is needed to establish these effects conclusively.

Anticancer Efficacy Study

A study published in ACS Omega explored the design and synthesis of similar oxadiazole compounds and their anticancer activity against multiple cell lines. The results indicated that modifications to the oxadiazole structure could significantly enhance anticancer potency .

Neurodegeneration Research

Research focused on neurodegenerative diseases has shown that compounds with oxadiazole moieties can reduce tau aggregation in vitro. This suggests a potential pathway for developing treatments for Alzheimer's disease and related disorders .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key structural variations among analogs include substituents on the oxadiazole ring (e.g., phenyl, methyl, trifluoromethyl) and modifications to the amine side chain.

Table 1: Molecular Properties of Selected Oxadiazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |

|---|---|---|---|

| N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanamine HCl | C₁₁H₁₃ClN₃O | ~229.7* | 5-phenyl |

| N-Methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine HCl | C₆H₁₂ClN₃O | 177.63 | 5-methyl |

| N-Methyl-2-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine HCl | C₆H₉ClF₃N₃O | 231.6 | 5-CF₃ |

| 5-Ethyl-1,2,4-oxadiazol-3-ylmethanamine HCl | C₁₁H₁₄ClN₃O | 247.7 | 5-ethyl, phenyl |

Key Observations :

Key Observations :

- Anticancer Activity : Phenyl-substituted derivatives (e.g., ) show cytotoxicity against cancer cells, likely due to interactions with hydrophobic enzyme pockets .

- Antimicrobial Effects : Methyl-substituted compounds () exhibit broad-spectrum activity, attributed to membrane disruption or enzyme inhibition .

- Material Science : Trifluoromethyl derivatives () are used in coatings and polymers due to thermal stability .

Biologische Aktivität

N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Chemical Structure and Properties

N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride has the molecular formula and a molecular weight of approximately 239.70 g/mol . The compound features a 1,2,4-oxadiazole ring, which contributes to its chemical reactivity and biological interactions.

Target Receptor

The primary target for this compound is the trace amine-associated receptor 1 (TAAR1) . This receptor is implicated in various neurological processes and is a potential target for drug development aimed at treating mood disorders and neurodegenerative diseases .

Mode of Action

As an agonist to the TAAR1 receptor, N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride triggers a cascade of intracellular events upon activation. This interaction influences several biochemical pathways, including those related to neurotransmitter release and modulation of neuronal excitability.

Pharmacokinetics

The pharmacokinetics of this compound suggest that it may exhibit similar absorption, distribution, metabolism, and excretion (ADME) properties as other phenethylamine derivatives. Its structural features allow it to interact with various enzymes and proteins within biological systems.

Anticancer Properties

Research indicates that N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride exhibits significant anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis via p53 activation |

| MEL-8 | 2.41 | Cell cycle arrest at G0-G1 phase |

These results indicate that the compound's effectiveness is dose-dependent and highlights its potential as a therapeutic agent in cancer treatment .

Antimicrobial Properties

In addition to its anticancer effects, preliminary studies suggest that this compound may possess antimicrobial properties. It has shown potential in inhibiting the growth of certain bacterial strains and exhibiting anti-inflammatory effects in various models .

Case Studies and Research Findings

Several studies have evaluated the biological activity of N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-YL)-ethanamine hydrochloride:

- Study on Apoptosis Induction : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively induces apoptosis in breast adenocarcinoma (MCF-7) cells through the activation of the p53 pathway.

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria using the dilution method. The results indicated significant inhibition at specific concentrations.

- Neuropharmacological Effects : Research focusing on the interaction with TAAR1 revealed that activation leads to enhanced dopamine release in neuronal cultures, suggesting potential applications in treating mood disorders.

Q & A

Q. What are the established synthetic routes for N-Methyl-2-(5-phenyl-1,2,4-oxadiazol-3-yl)-ethanamine hydrochloride?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing 2-amino-5-phenyl-1,3,4-oxadiazole derivatives with chloroacetyl chloride in triethylamine, followed by recrystallization (e.g., pet-ether) for purification . Reaction progress is monitored using thin-layer chromatography (TLC), and intermediates are characterized via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized to confirm its structural integrity?

Key characterization methods include:

- NMR spectroscopy : H NMR (DMSO-) identifies protons on the oxadiazole ring (δ ~7.9–9.3 ppm) and the ethylamine chain (δ ~2.5–3.5 ppm). C NMR confirms carbonyl (δ ~166–168 ppm) and aromatic carbons .

- HRMS : Molecular ion peaks (e.g., [M+H]) are matched with theoretical values (e.g., m/z 239.0780 for CHNO) .

- Elemental analysis : Validates purity (>98%) by comparing experimental and theoretical C/H/N ratios .

Q. What strategies ensure purity during synthesis?

Purity is maintained via:

Q. What are the optimal storage conditions for this compound?

The hydrochloride salt is hygroscopic and should be stored at room temperature (RT) in a desiccator with silica gel. Long-term stability (>5 years) is achieved at -20°C under inert gas (argon/nitrogen) .

Q. How is solubility addressed for in vitro assays?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute with buffer (PBS, pH 7.4) to avoid precipitation .

Advanced Research Questions

Q. What mechanistic insights govern the stability of the 1,2,4-oxadiazole ring under physiological conditions?

The oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions. Stability studies (pH 1–13, 37°C) monitored via UV-Vis spectroscopy (λ ~255 nm) reveal degradation half-lives (t >24 hrs at pH 7.4). Degradation products include carboxylic acids and amines, identified via LC-MS .

Q. How are trace impurities quantified and identified?

Impurities (e.g., des-methyl analogs or residual solvents) are detected using:

Q. What pharmacological assays validate its activity as a serotonin receptor ligand?

Competitive binding assays using H-LSD or H-5-HT in HEK293 cells expressing 5-HT receptors are performed. IC values are calculated via nonlinear regression, with cross-reactivity tested against dopamine and adrenergic receptors .

Q. How is its pharmacokinetic profile evaluated in preclinical models?

- Plasma stability : Incubate with rat plasma (37°C, 24 hrs) and quantify via LC-MS/MS .

- Caco-2 permeability : Assess intestinal absorption using monolayers (P >1 ×10 cm/s indicates good bioavailability) .

- Metabolic stability : Microsomal incubations (human liver microsomes, NADPH) identify CYP450-mediated metabolites .

Q. What computational methods predict its binding affinity to target receptors?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations model interactions with 5-HT. Key residues (e.g., Asp155, Ser159) form hydrogen bonds with the oxadiazole and ethylamine moieties. Binding free energies (ΔG ~-9.5 kcal/mol) correlate with experimental IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.